molecular formula C16H12FNO B5399575 N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide

N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide

Cat. No.: B5399575
M. Wt: 253.27 g/mol
InChI Key: RKDJJFOFIQLNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide is an organic compound characterized by the presence of a fluoro-substituted phenyl group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide typically involves the reaction of 3-fluoro-4-methylaniline with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction may produce fluoro-substituted anilines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-fluoro-4-methylphenyl)thiourea
  • N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
  • 3-fluoro-4-methylphenyl isocyanate

Comparison: N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide is unique due to its combination of a fluoro-substituted phenyl group and a phenylprop-2-ynamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDJJFOFIQLNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C#CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.